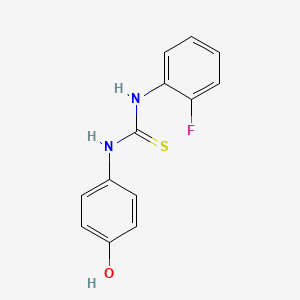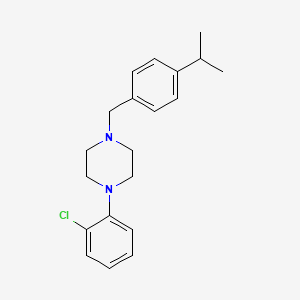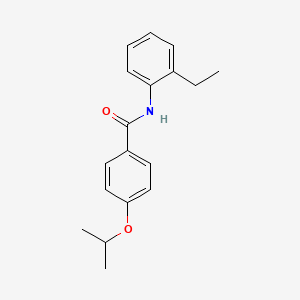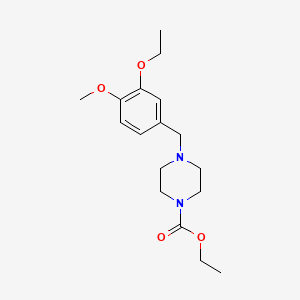![molecular formula C14H10FN3O3S B5883044 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitrobenzamide derivatives, which have been studied for their potential therapeutic applications. FN-1501 has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields. In
作用机制
The mechanism of action of FN-1501 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. FN-1501 has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and histone deacetylases, which play important roles in cancer progression and immune regulation. FN-1501 has also been reported to modulate the expression of various genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
FN-1501 has been shown to exhibit several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, FN-1501 has been reported to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, FN-1501 has been shown to regulate cytokine production, inhibit T cell activation, and modulate the function of dendritic cells. In the brain, FN-1501 has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
实验室实验的优点和局限性
FN-1501 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and is relatively inexpensive compared to other compounds with similar biological activity. However, there are also some limitations to using FN-1501 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. Additionally, its effects may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
未来方向
There are several future directions for research on FN-1501. One area of interest is the development of more potent derivatives of FN-1501 that exhibit greater biological activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of FN-1501, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of FN-1501 in animal models and clinical trials, which could pave the way for its development as a therapeutic agent.
合成方法
FN-1501 can be synthesized through a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline, followed by the reaction of the resulting product with potassium thiocyanate. The final product is obtained through the reaction of the intermediate product with 4-nitrobenzoyl chloride. The synthesis of FN-1501 has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
科学研究应用
FN-1501 has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, FN-1501 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to enhance the antitumor activity of chemotherapy drugs. In immunology, FN-1501 has been reported to modulate the immune response by regulating the production of cytokines and inhibiting the activation of T cells. In neuroscience, FN-1501 has been shown to improve cognitive function and protect against neurodegenerative diseases.
属性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-6-2-3-7-11(10)16-14(22)17-13(19)9-5-1-4-8-12(9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJHDIAUJTOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)

![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)


![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)

